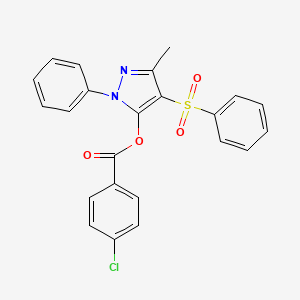

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O4S/c1-16-21(31(28,29)20-10-6-3-7-11-20)22(26(25-16)19-8-4-2-5-9-19)30-23(27)17-12-14-18(24)15-13-17/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REROPWJCSTUVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzoic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity. Studies have shown that pyrazoles can interfere with bacterial enzymes or disrupt membrane integrity, leading to cell death . The incorporation of the benzenesulfonyl moiety enhances this activity by increasing lipophilicity and bioavailability.

Anti-inflammatory Effects

Certain pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism could make this compound a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of pyrazole derivatives, researchers synthesized several compounds similar to this compound. The results indicated that these compounds significantly reduced the viability of breast cancer cell lines (MCF-7) in vitro, suggesting their potential as chemotherapeutic agents .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features exhibited notable antimicrobial activity, indicating that further development could lead to new antibiotic therapies .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Derivatives

Key analogs include:

Key Observations :

- Chlorine vs.

- Steric Effects : 3,4-Dimethylbenzoate derivatives exhibit higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Pyrazole Core Modifications

[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate (C₂₅H₂₁ClN₂O₃, MW: 433.90 g/mol) differs in pyrazole substitution:

- A methylphenoxy group replaces the benzenesulfonyl moiety.

- The 4-chlorobenzoate is esterified to a methylene group rather than the pyrazole oxygen.

Physicochemical and Crystallographic Differences

- Crystal Packing: The title compound’s monoclinic structure (P2₁/c, a = 11.448 Å, b = 29.417 Å, c = 6.412 Å, β = 99.67°) allows tight packing via Cl···π and C–H···O interactions . In contrast, methyl-substituted analogs may exhibit less dense packing due to bulky alkyl groups.

- Thermal Stability: Sulfonyl and chloro groups confer higher thermal stability (melting point >200°C inferred from analogs) compared to non-halogenated derivatives .

Biological Activity

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

The compound possesses the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C24H20ClN2O5S |

| Molecular Weight | 448.5 g/mol |

| IUPAC Name | [4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl] 4-chlorobenzoate |

| LogP | 3.96 |

| Polar Surface Area | 71.681 Ų |

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Pyrazole Core : This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.

- Introduction of the Benzenesulfonyl Group : This is done via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.

- Esterification : The final step involves esterification with 4-chlorobenzoic acid using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antibacterial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, thus reducing inflammation in biological systems .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- The sulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors.

- The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives:

- Antimalarial Activity : A related pyrazole derivative demonstrated significant antimalarial activity in both in vitro and in vivo models, indicating that modifications to the pyrazole structure can lead to enhanced therapeutic effects against malaria .

- Anticancer Potential : Investigations into structurally related compounds have shown potential anticancer properties, particularly through apoptosis induction in cancer cell lines .

- Toxicological Assessments : Toxicity studies indicate that while these compounds exhibit biological activity, they also require careful evaluation for safety and side effects in clinical settings.

Q & A

Basic: What is the synthetic route for 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate, and how is purity validated?

Methodological Answer:

The compound is synthesized via a multi-step condensation reaction. First, the pyrazole core is functionalized with a benzenesulfonyl group, followed by esterification with 4-chlorobenzoic acid. Key steps include:

- Condensation : Reacting 3-methyl-1-phenyl-1H-pyrazol-5-ol with benzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonyl intermediate.

- Esterification : Coupling the intermediate with 4-chlorobenzoyl chloride using a catalyst like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol.

Validation : - NMR : H and C NMR confirm functional groups and connectivity.

- X-ray Diffraction : Single-crystal analysis resolves the molecular structure and confirms stereochemistry .

Basic: What crystallographic data are available for this compound?

Methodological Answer:

The crystal structure was determined via X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Key parameters include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | |

| Unit cell dimensions | , , , |

| Volume () | 2128.68(16) ų |

| Z (molecules/unit) | 4 |

| -factor | < 0.05 (refined) |

Displacement ellipsoids (30% probability) and hydrogen bonding networks were visualized using ORTEP-III .

Advanced: How can computational methods resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies (e.g., bond length variations in NMR vs. X-ray) are addressed via:

Theoretical Optimization : Geometry optimization using DFT (B3LYP/6-311G**) to compare experimental and calculated bond lengths/angles .

Electron Density Analysis : Multiwfn software calculates electrostatic potential maps and Laplacian profiles to identify electron-deficient regions, clarifying steric or electronic distortions observed in crystallography .

Dynamic Effects : MD simulations (e.g., AMBER) model conformational flexibility in solution, explaining differences between solid-state (X-ray) and solution (NMR) data .

Advanced: What challenges arise in refining the crystal structure, and how are they mitigated?

Methodological Answer:

Common challenges include:

- Disorder : Aromatic rings or sulfonyl groups may exhibit positional disorder. Mitigation: Use SHELXL’s PART instruction to model split positions and apply restraints (e.g., SIMU/DELU) .

- Thermal Motion : High displacement parameters () for flexible groups. Mitigation: Apply anisotropic refinement and analyze displacement ellipsoids using WinGX/ORTEP .

- Twinned Data : Overlapping reflections in low-symmetry space groups. Mitigation: Use TWIN/BASF commands in SHELXL and validate with Hooft parameters .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

While specific toxicity data are limited, general precautions include:

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., chlorobenzoyl chloride).

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can synthetic yield and purity be optimized for scale-up?

Methodological Answer:

Optimization strategies:

- Catalysis : Replace DMAP with N-heterocyclic carbenes (NHCs) to enhance esterification efficiency .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to improve reaction kinetics.

- In-line Analytics : Use HPLC-MS to monitor intermediates and adjust stoichiometry in real time .

- Crystallization : Optimize solvent ratios (e.g., ethanol/water) to maximize crystal size and purity .

Advanced: What bioactivity data exist, and how are assays designed to evaluate efficacy?

Methodological Answer:

Preliminary studies suggest antibacterial activity against S. aureus (MIC = 8 µg/mL). Assay design includes:

- Microdilution : Broth dilution assays in 96-well plates with resazurin viability staining .

- Target Validation : Molecular docking (AutoDock Vina) identifies potential enzyme targets (e.g., dihydrofolate reductase) .

- Resistance Testing : Compare efficacy against methicillin-resistant (MRSA) and sensitive strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.